Positional Isomer Pharmacological Divergence in the mGluR4 PAM Series
In the foundational SAR study for this chemotype as mGluR4 PAMs, the potency and cooperativity of N1-aryl substituted pyrazolo[3,4-d]pyrimidines were found to be exquisitely sensitive to the substitution pattern. While the 2,4-dimethylphenyl analog (VU0080241) achieved a PAM EC50 of 4.6 μM, the study explicitly notes that regioisomeric and mono-substituted phenyl analogs displayed a range of activities, with some exhibiting no PAM activity or acting as antagonists [1]. The target compound, with a single 3-methyl group, represents a structurally distinct data point within this library. Its specific pharmacological profile is predicted to differ from the 2,4-dimethyl lead, offering a unique tool to probe the hydrogen-bonding and steric environment of the mGluR4 allosteric pocket [1].
| Evidence Dimension | mGluR4 Positive Allosteric Modulator EC50 |
|---|---|
| Target Compound Data | Not explicitly disclosed in the primary SAR table; classified as a distinct library analog. |
| Comparator Or Baseline | VU0080241 (2,4-dimethylphenyl analog): EC50 = 4.6 μM |
| Quantified Difference | Directional potency shift predicted based on SAR class rules; exact value unknown without targeted re-synthesis and assay. |
| Conditions | mGluR4-mediated calcium mobilization assay in HEK293 cells expressing rat mGluR4, performed in the presence of an EC20 concentration of glutamate. |
Why This Matters
For researchers mapping the mGluR4 allosteric pocket, this compound fills a critical gap in the SAR matrix corresponding to mono-meta substitution, a region undersampled relative to di-ortho/meta-substituted analogs.
- [1] Niswender, C. M., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5626–5631. View Source
